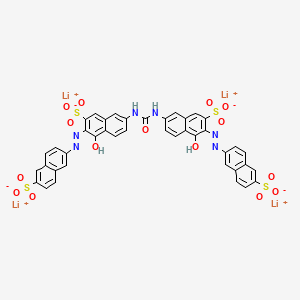
Tetralithium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) is a complex organic compound with the molecular formula C41H24Li4N6O15S4 and a molar mass of 996.68446 g/mol . This compound is known for its unique structure, which includes multiple sulphonate groups and azo linkages, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) involves several steps, typically starting with the preparation of the naphthalene-2-sulphonate derivatives. The key steps include:
Diazotization: The naphthylamine derivatives are diazotized using nitrous acid.
Coupling Reaction: The diazonium salts are then coupled with 4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate under alkaline conditions.
Lithium Salt Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amine derivatives.
Substitution: The sulphonate groups can undergo nucleophilic substitution reactions, where the sulphonate group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) has several scientific research applications:
Chemistry: Used as a dye and pH indicator due to its color-changing properties under different pH conditions.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Mechanism of Action
The mechanism of action of tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) involves its interaction with molecular targets through its sulphonate and azo groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its color-changing properties. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) can be compared with similar compounds such as:
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate): Similar structure but with sodium ions instead of lithium.
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulfonato-2-naphthyl)diazenyl)-2-naphthalenesulfonate): Another similar compound with slight variations in the azo linkage.
The uniqueness of tetralithium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate) lies in its specific lithium salt form, which can influence its solubility, reactivity, and applications .
Properties
CAS No. |
27820-51-5 |
|---|---|
Molecular Formula |
C41H24Li4N6O15S4 |
Molecular Weight |
996.8 g/mol |
IUPAC Name |
tetralithium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C41H28N6O15S4.4Li/c48-39-33-11-7-27(15-25(33)19-35(65(57,58)59)37(39)46-44-29-5-1-23-17-31(63(51,52)53)9-3-21(23)13-29)42-41(50)43-28-8-12-34-26(16-28)20-36(66(60,61)62)38(40(34)49)47-45-30-6-2-24-18-32(64(54,55)56)10-4-22(24)14-30;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
InChI Key |
ONUQIYASPADTRB-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


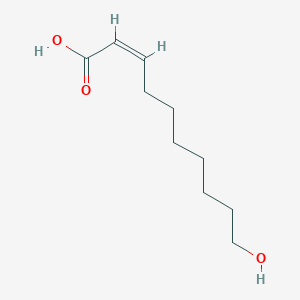
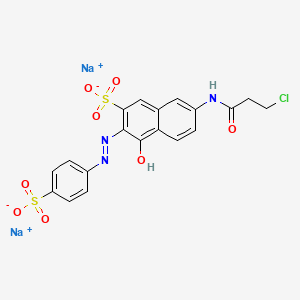

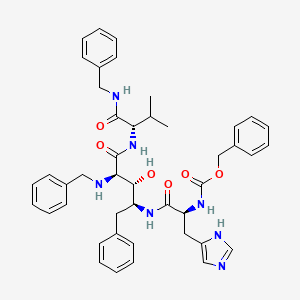
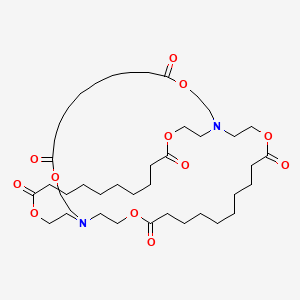
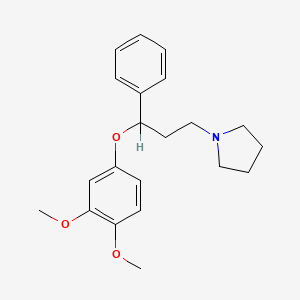
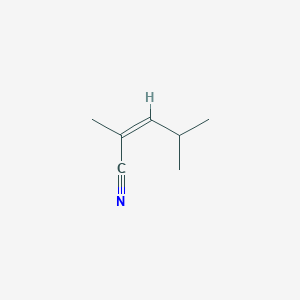
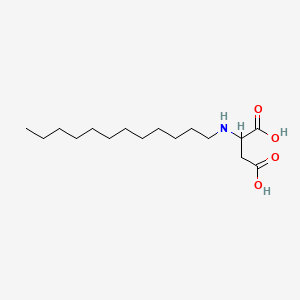

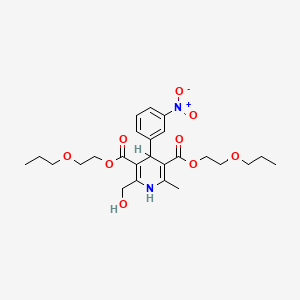

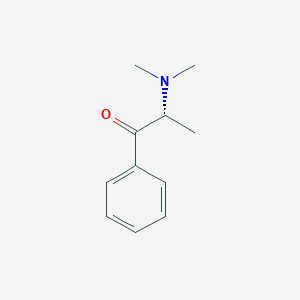
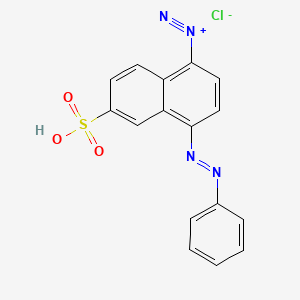
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
